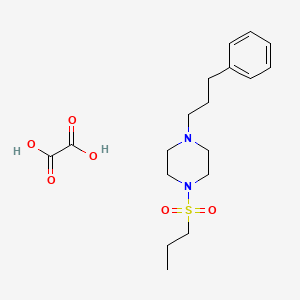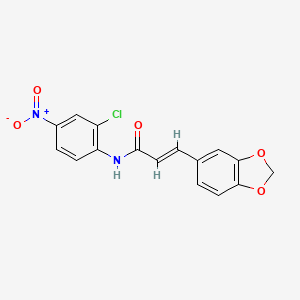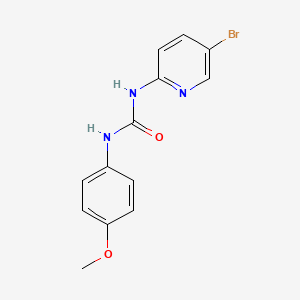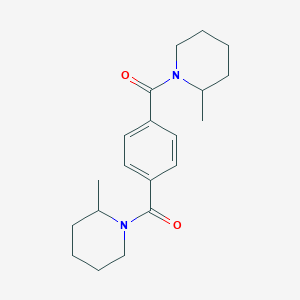
1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate, also known as PPOP, is a chemical compound that has been widely studied for its potential pharmacological properties. PPOP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and antinociceptive effects. In
Mechanism of Action
The exact mechanism of action of 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. This compound has also been found to interact with ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity, increase pain threshold, and improve mood in rodents. This compound has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other piperazine derivatives. However, this compound has limited water solubility, which can make it challenging to administer in certain experiments. This compound also has a short half-life, which can make it difficult to maintain a consistent concentration in the bloodstream.
Future Directions
There are several future directions for research on 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate. One area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the optimal dosage and administration route of this compound for this indication. Another area of research is the investigation of this compound's potential use in the treatment of depression and anxiety. Additionally, the development of new this compound derivatives with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential pharmacological properties. It exhibits anticonvulsant, antidepressant, and antinociceptive effects and has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. This compound has several advantages for lab experiments, including its low toxicity, but also has limitations such as limited water solubility and short half-life. Future research on this compound should focus on its potential therapeutic applications and the development of new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate involves the reaction of 1-(3-phenylpropyl)piperazine with propylsulfonyl chloride in the presence of a base and subsequent crystallization with oxalic acid. The yield of this compound can be improved by using a solvent such as acetone or acetonitrile.
Scientific Research Applications
1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate has been widely studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, antidepressant, and antinociceptive effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Properties
IUPAC Name |
oxalic acid;1-(3-phenylpropyl)-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S.C2H2O4/c1-2-15-21(19,20)18-13-11-17(12-14-18)10-6-9-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-5,7-8H,2,6,9-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSMZZTRVXAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CCCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)

![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)

![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)
amine hydrochloride](/img/structure/B5408411.png)
